molecular formula C14H8FNO2 B3029476 3-Fluoro-4-(4-formylphenoxy)benzonitrile CAS No. 676494-55-6

3-Fluoro-4-(4-formylphenoxy)benzonitrile

Cat. No. B3029476
CAS RN: 676494-55-6
M. Wt: 241.22
InChI Key: ARHWMHDEBZNNKQ-UHFFFAOYSA-N
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Description

3-Fluoro-4-(4-formylphenoxy)benzonitrile, also known as FFPBN, is an organic compound that has been studied for its potential use in various scientific research applications. FFPBN is a fluorinated aromatic compound that has been found to possess unique properties making it a valuable research tool.

Scientific Research Applications

Homolytic Hydroxylation Studies

3-Fluoro-4-(4-formylphenoxy)benzonitrile, a derivative of benzonitrile, has been studied in the context of homolytic hydroxylation. Research indicates that the hydroxylation of benzonitrile, among other compounds, depends on the presence of metal salts and oxidizing agents, affecting product distribution and isomerization processes. This research has implications for understanding the chemical behavior of benzonitrile derivatives under various conditions (Eberhardt, 1977).

Radiation-Induced Hydroxylation

Radiation-induced hydroxylation studies have explored the behavior of benzonitrile under the influence of radiation in the absence of oxidizing agents. The presence of metal salts significantly affects the conversion of hydroxycyclohexadienyl radicals to phenols, an important factor in the chemical transformation of benzonitrile derivatives (Eberhardt, 1977).

Continuous Flow Iodination

In the field of organic synthesis, continuous flow iodination methods have been used for the derivatization of benzonitrile compounds. These methods can lead to different regioisomers and are critical for understanding the selective reactions of benzonitrile derivatives (Dunn et al., 2018).

Anaerobic Transformation Studies

Anaerobic transformation studies have examined the conversion of phenol to benzoate, using fluorobenzene as an analogue. This research has provided insights into the para-carboxylation process, relevant for understanding the transformation behaviors of benzonitrile derivatives (Genthner et al., 1989).

Internal Conversion in Alkane Solvents

Studies on the internal conversion of fluoro-substituted benzonitrile derivatives in alkane solvents have revealed insights into fluorescence properties and quantum yields. This research is significant for applications in photophysics and photochemistry (Druzhinin et al., 2001).

Synthesis of Fluorinated Derivatives

Synthetic pathways for creating fluorinated derivatives of benzonitrile, such as 2-Fluoro-4-bromobiphenyl, have been explored. These methods are crucial for the production of intermediates in pharmaceutical and chemical industries (Qiu et al., 2009).

Sensing Applications

Benzonitrile derivatives have been applied in the development of fluorescent probes for sensing pH and metal cations. The high sensitivity and selectivity of these compounds are attributed to the unique properties of the fluorophenol moiety (Tanaka et al., 2001).

Polymer Synthesis

In the field of polymer chemistry, fluorinated phthalazinone monomers derived from benzonitrile have been synthesized and used in polycondensation reactions. These polymers exhibit excellent solubility and thermal properties, making them suitable for engineering plastics and membrane materials (Xiao et al., 2003).

Liquid Crystal Research

Research on laterally fluoro-substituted benzonitriles has been conducted to understand their impact on liquid-crystal transition temperatures. This research is crucial for the development of new materials in display technologies (Kelly & Schad, 1985).

Photocatalytic Generation Studies

Studies on the photocatalytic generation of fluorophosgene from 4-(trifluoromethoxy)benzonitrile have provided insights into novel reaction mechanisms. This research has potential applications in synthetic chemistry and material science (Petzold et al., 2018).

Electronic Structure Analysis

The electronic structure of radical-anions of fluorinated benzonitrile derivatives has been investigated using ESR spectra and quantum-chemical analysis. This research aids in understanding the electronic properties of these compounds (Starichenko et al., 1985).

properties

IUPAC Name

3-fluoro-4-(4-formylphenoxy)benzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H8FNO2/c15-13-7-11(8-16)3-6-14(13)18-12-4-1-10(9-17)2-5-12/h1-7,9H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARHWMHDEBZNNKQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C=O)OC2=C(C=C(C=C2)C#N)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H8FNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60698947
Record name 3-Fluoro-4-(4-formylphenoxy)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60698947
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

241.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

676494-55-6
Record name 3-Fluoro-4-(4-formylphenoxy)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60698947
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Basic displacement reaction of 4-hydroxy benzaldehyde and 3,4 difluorobenzonitrile using potassium carbonate in anhydrous DMF at reflux temperatures affords the above compound.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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